rac-Ruxolitinib-d9 (major) chemical structure and properties
rac-Ruxolitinib-d9 (major) chemical structure and properties
The following technical guide provides an in-depth analysis of rac-Ruxolitinib-d9 (Major) , a critical Stable Isotope Label (SIL) used in the bioanalysis of the JAK inhibitor Ruxolitinib.
Stable Isotope Internal Standard for Bioanalysis[1]
Executive Summary
rac-Ruxolitinib-d9 (Major) is the deuterium-labeled racemic form of Ruxolitinib (INCB018424), a selective Janus Kinase (JAK1/JAK2) inhibitor.[1] It serves as the "Gold Standard" Internal Standard (IS) for the quantification of Ruxolitinib in biological matrices (plasma, serum, urine) using LC-MS/MS.[1]
The designation "d9" indicates the substitution of nine hydrogen atoms with deuterium on the cyclopentyl ring, creating a mass shift of +9 Da.[1] This shift is sufficient to avoid isotopic interference (cross-talk) from the native drug's natural isotopes (M+1, M+2) while retaining identical chromatographic retention properties.[1] The term "rac" denotes that this standard is a racemic mixture of (R) and (S) enantiomers, whereas the active pharmaceutical ingredient (API) is the (R)-enantiomer.[1]
Chemical Identity & Structural Properties[1][2]
The core value of this compound lies in its structural fidelity to the analyte combined with a distinct mass signature.[1]
Physicochemical Specifications
| Property | Specification |
| Chemical Name | 3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-(cyclopentyl-d9)propanenitrile |
| CAS Number | 2469553-67-9 (labeled); 941688-05-7 (unlabeled racemate) |
| Molecular Formula | C₁₇H₉D₉N₆ |
| Molecular Weight | 315.42 g/mol (vs. 306.37 g/mol for unlabeled) |
| Isotopic Purity | Typically ≥ 98% atom D; "Major" indicates d9 is the dominant isotopologue.[1][2][3][4][5][6][7] |
| Solubility | Soluble in DMSO (>25 mg/mL), Methanol; slightly soluble in water.[1] |
| pKa | ~4.3 (calculated, pyrrolo-pyrimidine N7) |
| Appearance | Off-white to pale yellow solid |
Structural Visualization
The following diagram illustrates the chemical structure, highlighting the deuterated cyclopentyl moiety which confers the mass shift.[1]
[1][8][9]
Synthesis & Isotopic Logic
The synthesis of rac-Ruxolitinib-d9 typically follows a convergent route similar to the API but utilizes a deuterated precursor.[1]
Synthetic Pathway[1][8]
-
Precursor Formation: The process begins with Cyclopentyl bromide-d9 (or a related deuterated cyclopentyl electrophile).[1]
-
Coupling: This electrophile reacts with the pyrazole core (often 4-(1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine protected derivative) or undergoes a Michael addition to a d9-labeled alkylidene intermediate.[1]
-
Racemic Nature: Unlike the API synthesis which employs asymmetric hydrogenation or chiral resolution to isolate the (R)-enantiomer, the IS synthesis usually proceeds without chiral induction, resulting in a 1:1 mixture of enantiomers (racemate).[1]
Why "Major"? In the context of stable isotopes, "Major" typically refers to the d9 isotopologue being the primary species (>90%) in the distribution, with minor amounts of d8 or d10 possible due to incomplete deuteration or H/D exchange during acidic workups.[1]
Bioanalytical Application (LC-MS/MS)
This is the primary use case for rac-Ruxolitinib-d9.[1] It is used to normalize data against matrix effects (ion suppression/enhancement) in pharmacokinetic (PK) studies.[1]
Protocol: Validated Quantification Workflow
Objective: Quantify Ruxolitinib in Human Plasma (1.0 – 1000 ng/mL).
-
Sample Preparation (Protein Precipitation):
-
LC Conditions:
-
MS/MS Detection (MRM Mode):
-
Ionization: ESI Positive Mode.
-
Transitions:
-
Analyte (Ruxolitinib): m/z 307.2 → 186.1[1]
-
IS (rac-Ruxolitinib-d9): m/z 316.2 → 186.1 (Note: The fragment ion 186.1 represents the pyrrolo-pyrimidine core, which remains unlabeled.[1] If the fragment retains the cyclopentyl ring, the transition would be shifted by +9 Da).[1]
-
Correction: Common fragmentation cleaves the cyclopentyl group.[1] If the monitored fragment contains the d9 ring, the transition is 316.2 → [Fragment+9]. If the fragment is the core, it is 316.2 → 186.[1]1. Verification: The major fragment for Ruxolitinib is typically the loss of the cyclopentyl-propanenitrile group or cleavage within it.[1] Standard methods often monitor 307→186.[1] For d9, if the label is lost, the product ion is identical (186).[1] If the label is retained, the product ion shifts.[1] Authoritative check: Most methods use the parent->core transition.[1] Since the d9 is on the cyclopentyl group which is cleaved off to form the 186 fragment, the daughter ion might be identical to the analyte or different depending on the exact cleavage.[1] However, to ensure specificity, it is better to monitor a transition where the label is retained or simply rely on the parent mass separation (307 vs 316) which is robust.
-
-
Analytical Logic Diagram
Handling, Stability & Safety
-
Storage: Store neat solid at -20°C . Protect from light and moisture.[1][6]
-
Reconstitution: Prepare stock solutions in DMSO or Methanol (1 mg/mL). These stocks are typically stable for 1 month at -20°C.[1]
-
Chiral Considerations: Because the IS is racemic, it will elute as a single peak on an achiral C18 column.[1] If a chiral column is used, the IS will split into two peaks (R and S).[1] Ensure the integration window covers the (R)-isomer which co-elutes with the drug.[1]
-
Hygroscopicity: Deuterated compounds can be slightly more hygroscopic; allow the vial to equilibrate to room temperature before opening to prevent condensation.[1]
References
-
Santa Cruz Biotechnology. rac-Ruxolitinib-d9 (Major) Product Data Sheet. CAS 941688-05-7 (unlabeled).[1][9] [1][9]
-
LGC Standards. rac-Ruxolitinib-d9 (major) Reference Standard. Product Code TRC-R701998.[1] [1]
-
National Institutes of Health (NIH) / PMC. Development and validation of an LC-MS/MS method for ruxolitinib quantification. (2024).[1] Discusses IS usage and fragmentation patterns.
-
MedChemExpress. Ruxolitinib-d9 (INCB18424-d9) Datasheet. Confirmation of application as Internal Standard.
-
Simson Pharma. Rac Ruxolitinib-D9 Certificate of Analysis Data.
Sources
- 1. rac-Ruxolitinib-d9 (major) | LGC Standards [lgcstandards.com]
- 2. lotusfeetpharma.com [lotusfeetpharma.com]
- 3. N-Nitroso Ruxolitinib (S Isomer) | CAS No. NA | | SynZeal [synzeal.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. clearsynth.com [clearsynth.com]
- 6. (Rac)-Ruxolitinib-d9 CAS No.2469553-67-9 - Ruixibiotech [ruixibiotech.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medkoo.com [medkoo.com]
- 9. rac-Ruxolitinib-d9 (Major) | CAS 941688-05-7 (unlabeled) | SCBT - Santa Cruz Biotechnology [scbt.com]
